N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-diethylethane-1,2-diamine
CAS No.:
Cat. No.: VC15085396
Molecular Formula: C18H23ClN6
Molecular Weight: 358.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H23ClN6 |
|---|---|
| Molecular Weight | 358.9 g/mol |
| IUPAC Name | N-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-N',N'-diethylethane-1,2-diamine |
| Standard InChI | InChI=1S/C18H23ClN6/c1-4-24(5-2)9-8-20-17-15-11-23-25(18(15)22-12-21-17)14-7-6-13(3)16(19)10-14/h6-7,10-12H,4-5,8-9H2,1-3H3,(H,20,21,22) |
| Standard InChI Key | DBYGOXQZGUGRCO-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)CCNC1=C2C=NN(C2=NC=N1)C3=CC(=C(C=C3)C)Cl |
Introduction
The compound N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-diethylethane-1,2-diamine is a synthetic organic molecule that incorporates a pyrazolo[3,4-d]pyrimidine core. This class of compounds is known for its structural versatility and potential pharmacological applications, particularly in medicinal chemistry as enzyme inhibitors, antimicrobial agents, and anti-inflammatory drugs.
Structural Features
The structure of this compound includes:
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A pyrazolo[3,4-d]pyrimidine ring system, which is a fused heterocyclic framework.
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A chlorinated methylphenyl substituent at the pyrazole ring.
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A diethylethane-1,2-diamine moiety, which contributes to its solubility and potential bioactivity.
Synthesis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves:
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Cyclization reactions between hydrazines and pyrimidines.
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Functionalization with halogenated aromatic groups to enhance bioactivity.
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Attachment of alkylamine chains to improve pharmacokinetic properties.
The specific synthesis of this compound likely involves:
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Substitution reactions to introduce the 3-chloro-4-methylphenyl group.
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Alkylation or reductive amination to attach the diethylethane-1,2-diamine fragment.
Biological Activity
Compounds containing pyrazolo[3,4-d]pyrimidine scaffolds have been widely studied for their biological properties:
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Antimicrobial Activity: Effective against bacterial and fungal strains due to their ability to interfere with nucleic acid synthesis or membrane integrity.
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Enzyme Inhibition: Known to inhibit kinases and other enzymes involved in cell signaling pathways.
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Anti-inflammatory Properties: Potentially useful in treating inflammatory diseases by modulating immune responses.
Potential Applications
This compound may find applications in:
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Pharmaceutical Research: As a lead compound for developing kinase inhibitors or antimicrobial agents.
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Medicinal Chemistry: For structure-activity relationship (SAR) studies aimed at optimizing bioactivity.
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Material Science: Due to its heterocyclic framework, it could also serve as a precursor for advanced materials.
Analytical Data
To confirm its identity and purity, the following analytical techniques are typically employed:
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NMR Spectroscopy (1H and 13C): To determine the chemical environment of hydrogen and carbon atoms.
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Mass Spectrometry (MS): To confirm molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): To identify functional groups like amines and aromatic rings.
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X-ray Crystallography: For detailed structural elucidation.
Comparison with Related Compounds
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